![molecular formula C16H18N4O4 B14268464 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol CAS No. 136768-48-4](/img/structure/B14268464.png)
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a nitrophenyl group. The presence of the ethoxy and ethan-1-ol groups further adds to its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol typically involves a multi-step process. One common method starts with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with aniline to produce the azo compound. The final step involves the reaction of this azo compound with 2-(2-chloroethoxy)ethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted ethoxy derivatives.
科学的研究の応用
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can result in the modulation of cellular processes, including apoptosis and cell proliferation.
類似化合物との比較
Similar Compounds
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}ethoxy)ethan-1-ol: Similar structure but lacks the anilino group.
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethanol: Similar structure but with a different functional group.
Uniqueness
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol is unique due to the presence of both the anilino and ethoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
136768-48-4 |
|---|---|
分子式 |
C16H18N4O4 |
分子量 |
330.34 g/mol |
IUPAC名 |
2-[2-[4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]ethanol |
InChI |
InChI=1S/C16H18N4O4/c21-10-12-24-11-9-17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(22)23/h1-8,17,21H,9-12H2 |
InChIキー |
MDDBHZWFAMMAME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCCOCCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


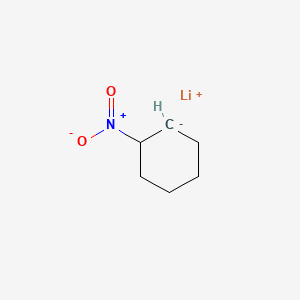
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
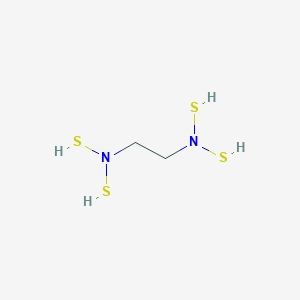
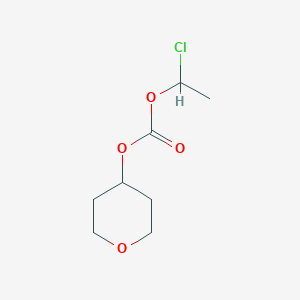
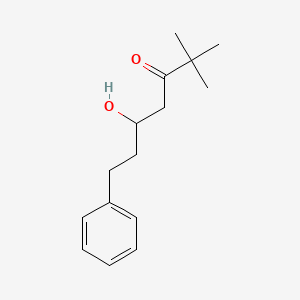
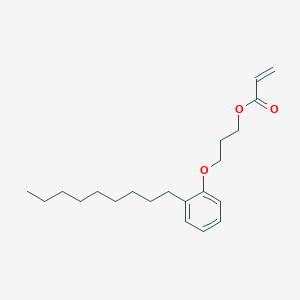
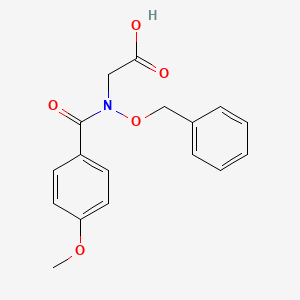
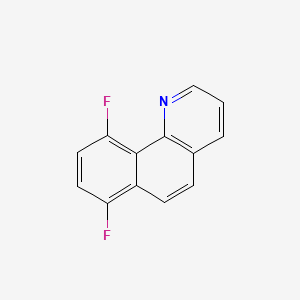
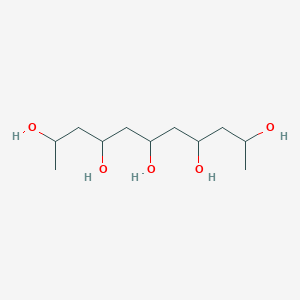

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

